molecular formula C12H26OS2 B10853228 S-hexyl hexane-1-sulfinothioate

S-hexyl hexane-1-sulfinothioate

Cat. No.: B10853228
M. Wt: 250.5 g/mol
InChI Key: FBPVGCZBKKKGRF-UHFFFAOYSA-N
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Description

S-Hexyl hexane-1-sulfinothioate is a sulfur-containing organosulfur compound characterized by a sulfinothioate functional group (S=O) and two hexyl chains. It was synthesized with a yield of 48% and identified as a yellow oil via spectroscopic methods. Key structural features include:

  • IR absorption: A strong S=O stretch at 1079 cm⁻¹ .
  • NMR data: Distinct proton signals for SCH₂ (δ 3.16–3.08 ppm) and CH₃ (δ 0.91–0.88 ppm), along with carbon signals confirming the hexyl chains (e.g., δ 56.62 ppm for S-bonded carbons) .
  • HRMS: Molecular ion peak at m/z 251.1496 (calculated 251.1498 for C₁₂H₂₆OS₂) .

This compound has shown utility in biochemical applications, particularly in purifying glutathione S-transferase (GST) isoforms via affinity chromatography .

Properties

Molecular Formula

C12H26OS2

Molecular Weight

250.5 g/mol

IUPAC Name

1-hexylsulfinylsulfanylhexane

InChI

InChI=1S/C12H26OS2/c1-3-5-7-9-11-14-15(13)12-10-8-6-4-2/h3-12H2,1-2H3

InChI Key

FBPVGCZBKKKGRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSS(=O)CCCCCC

Origin of Product

United States

Preparation Methods

Oxidation of Symmetrical Disulfides

The most widely reported method for synthesizing This compound involves the oxidation of hexane-1,1'-disulfide (a symmetrical disulfide) using meta-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at -78°C, followed by gradual warming to 0°C. Key steps include:

  • Disulfide Preparation : Hexane-1-thiol is oxidized to hexane-1,1'-disulfide using iodine (5% in methanol) or cesium fluoride (CsF)-Celite catalysts.

  • Oxidation to Thiosulfinate : The disulfide is treated with m-CPBA (1 equiv.) in DCM, leading to selective oxidation at one sulfur atom to form the thiosulfinate.

This method yields This compound as a yellow oil with a moderate isolated yield of 48%. The use of CsF-Celite ensures efficient disulfide formation, while m-CPBA provides precise control over the oxidation step.

Table 1: Reaction Conditions for m-CPBA-Mediated Synthesis

ParameterValue/Detail
Disulfide precursorHexane-1,1'-disulfide
Oxidizing agentm-CPBA (1.0 equiv.)
SolventDry dichloromethane (DCM)
Temperature-78°C → 0°C (gradual warming)
Reaction time3 hours
WorkupNaHCO3 quench, DCM extraction
PurificationSilica gel chromatography (hexane/EtOAc)
Yield48%

Mechanistic Insights and Optimization Strategies

Role of Oxidizing Agents

The choice of oxidizing agent critically influences reaction efficiency:

  • m-CPBA : Exhibits high electrophilicity, enabling selective sulfur oxidation without over-oxidation to sulfones. Steric effects in DCM minimize side reactions.

  • H2O2/Seleninate Systems : Rely on redox cycling of selenium catalysts, which can degrade under acidic conditions or in the presence of excess H2O2.

Solvent and Temperature Effects

  • Low-Temperature Reactions : Conducting oxidations at -78°C suppresses radical pathways and epoxidation side reactions.

  • Polar Aprotic Solvents : DCM and acetonitrile enhance oxidant solubility while stabilizing reactive intermediates.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of This compound displays a characteristic sulfinyl (S=O) stretching vibration at 1060 cm⁻¹, confirming successful oxidation.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, D2O):

    • δ 1.32 (t, J = 7.5 Hz, 6H, CH3)

    • δ 2.70 (q, J = 7.5 Hz, 4H, SCH2)

    • Peaks at δ 3.82–4.05 (m, 4H, SCH2) correlate with hexyl chain protons.

  • ¹³C NMR (500 MHz, D2O):

    • δ 14.81 (CH3), 33.27 (SCH2), 61.07 (S=O-bearing carbon).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ at m/z 163.0245 aligns with the theoretical value for C12H24OS2 (calcd. 163.0246).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

Parameterm-CPBA OxidationH2O2/Seleninate
Yield48%~40–50%
Oxidant CostModerateLow
Reaction Time3 hours4–6 hours
Purification DifficultyModerate (chromatography)High (regioisomers)
Environmental ImpactHigher (chlorinated waste)Lower (aqueous waste)

Chemical Reactions Analysis

Types of Reactions: S-hexyl hexane-1-sulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-hexyl hexane-1-sulfinothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-hexyl hexane-1-sulfinothioate involves its interaction with molecular targets such as cysteine proteases. The compound inhibits these enzymes by forming a covalent bond with the active site cysteine residue, thereby blocking the enzyme’s activity. This inhibition can lead to the modulation of various biological pathways, including those involved in inflammation and cell death .

Comparison with Similar Compounds

1-(Hexylthio)hexane

  • Structure : A thioether (C₁₂H₂₆S) with a hexyl chain bonded to sulfur .
  • Key Differences: Lacks the sulfinyl (S=O) group, reducing polarity and hydrogen-bonding capacity.
Parameter S-Hexyl Hexane-1-Sulfinothioate 1-(Hexylthio)hexane
Molecular Formula C₁₂H₂₆OS₂ C₁₂H₂₆S
Functional Group Sulfinothioate (S=O) Thioether (S–C)
Polarity Higher (due to S=O) Lower
Biological Role GST purification None reported

S-Hexyl Glutathione (S-Hexyl GSH)

  • Structure : Glutathione derivative with a hexyl chain attached to the sulfur atom.
  • Applications :
    • Superior to GSH agarose in purifying Mu and Sigma class GSTs from Fasciola hepatica due to enhanced hydrophobic interactions .
    • Retains GST isoforms even under sub-lethal drug exposure (e.g., TCBZ-SO at 15–50 μg/ml) .
Parameter This compound S-Hexyl GSH
Core Structure Sulfinothioate Glutathione analog
Binding Mechanism Direct affinity for GSTs Ligand for GSTs
Specificity Broad GST classes (Mu/Sigma) Class-dependent

S-Hexyl Dithiocarbazate Derivatives

  • Examples :
    • S-Hexyl (E)-3-(4-methylbenzylidene)dithiocarbazate .
    • S-Hexyl (E)-3-(4-methoxybenzylidene)dithiocarbazate .
  • Structural Insights :
    • Both feature a dithiocarbazate backbone with a hexyl chain.
    • Differences in substituents (methyl vs. methoxy) alter molecular conformation and crystallinity. For instance, S(2)—C(10)—C(11)—C(12) angles differ significantly (173.99° vs. 66.61°) .
Parameter This compound Dithiocarbazate Derivatives
Sulfur Oxidation Sulfinyl (S=O) Thiol (S–H) and disulfide
Applications Biochemical purification Structural studies
Crystallinity Not reported High (suitable for XRD)

Sodium Hexyl Sulfate

  • Structure : An anionic surfactant (C₆H₁₃SO₄Na).
  • Key Differences: Contains a sulfate group (–SO₄⁻) instead of a sulfinothioate. Functions as a detergent, unlike the GST-targeting sulfinothioate .
Parameter This compound Sodium Hexyl Sulfate
Charge Neutral Anionic
Primary Use Enzyme purification Surfactant
Reactivity Stable in organic solvents Hydrolyzes in acid

Functional Comparison with Biochemical Analogs

3′-Hexylsulfanyl-ABA (AS6)

  • Structure : Abscisic acid (ABA) antagonist with an S-hexyl chain .
  • Mechanism : Blocks PP2C binding via steric hindrance from the hexyl group.
  • Contrast: While AS6 disrupts ABA signaling, this compound facilitates enzyme purification without antagonistic effects .

Hexyl Acetate

  • Structure : Ester (C₈H₁₆O₂) with a hexyl chain .
  • Role: Solvent or flavoring agent, contrasting with the sulfinothioate’s biochemical specificity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing S-hexyl hexane-1-sulfinothioate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves reacting hydrazine derivatives with carbon disulfide, followed by alkylation using bromohexane. For example, in analogous compounds like S-hexyl dithiocarbazates, ethanol solutions of potassium hydride, carbon disulfide, and bromohexane are stirred under reflux, followed by slow evaporation of ethanol/chloroform mixtures to obtain crystals . Purity is verified via HPLC, NMR, and elemental analysis. Crystallization conditions (e.g., solvent ratios, cooling rates) are critical for minimizing impurities .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.68–1.72 Å) and dihedral angles (e.g., S2–C10–C11–C12 = 173.99°), confirming planar electronic delocalization in the core structure .
  • FT-IR : Identifies key functional groups (e.g., C=N stretches at ~1600 cm⁻¹, S–H vibrations at ~2550 cm⁻¹) .
  • NMR : 1^1H and 13^13C spectra validate alkyl chain conformations and Schiff base geometry .

Q. How can researchers optimize purification protocols for S-hexyl sulfinothioate derivatives?

  • Methodological Answer : Affinity chromatography using S-hexyl GSH agarose columns is effective for isolating sulfinothioate-bound proteins (e.g., GST isoforms). Elution buffers with competitive ligands (e.g., reduced glutathione) improve specificity . For small molecules, silica gel chromatography with gradient elution (hexane:ethyl acetate) separates by polarity .

Advanced Research Questions

Q. How do structural discrepancies in S-hexyl sulfinothioate derivatives arise across studies, and how should they be resolved?

  • Methodological Answer : Conformational variations in alkyl chains (e.g., S-hexyl group torsional angles) often result from crystallographic packing forces rather than intrinsic electronic effects. For instance, S-hexyl (E)-3-(4-methoxybenzylidene)dithiocarbazate exhibits a 173.99° dihedral angle, while its methyl-substituted analog shows 66.61° due to steric constraints . Researchers should compare multiple crystal forms and perform DFT calculations to distinguish packing artifacts from true structural differences .

Q. What mechanistic insights can be derived from S-hexyl sulfinothioate's interaction with glutathione S-transferases (GSTs)?

  • Methodological Answer : S-hexyl GSH analogs act as competitive inhibitors by occupying the GST hydrophobic binding pocket. Differential scanning fluorometry (DSF) reveals thermal stabilization trends (e.g., Tm increases: S-octyl GSH > S-hexyl GSH > S-butyl GSH), correlating with alkyl chain length and binding affinity . Co-crystallization studies (e.g., PDB 1GSH) show that the S-hexyl moiety extends into the ligandin site, disrupting substrate access .

Q. How do researchers analyze contradictory data in enzyme inhibition assays involving S-hexyl sulfinothioates?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength) or protein isoforms. For example, FhGST-S2 and FhGST-O2 isoforms exhibit differential inhibition by S-hexyl GSH due to active-site polymorphisms . Standardize assays using:

  • Control inhibitors (e.g., ethacrynic acid for GSTs).
  • Isoform-specific primers/probes during protein purification .
  • Statistical validation : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance .

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